molecular formula C10H17NO2S B13944139 4-Oxazolidinone, 3-heptyl-2-thioxo- CAS No. 63512-53-8

4-Oxazolidinone, 3-heptyl-2-thioxo-

Cat. No.: B13944139
CAS No.: 63512-53-8
M. Wt: 215.31 g/mol
InChI Key: NSFWJZWXHLAUMO-UHFFFAOYSA-N
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Description

4-Oxazolidinone, 3-heptyl-2-thioxo- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of the oxazolidinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolidinone, 3-heptyl-2-thioxo- typically involves the reaction of heptylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-Oxazolidinone, 3-heptyl-2-thioxo- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolidinone, 3-heptyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation or arylation can be carried out using alkyl or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Oxazolidinone, 3-heptyl-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxazolidinone, 3-heptyl-2-thioxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

    Pathways Involved: It interferes with the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds during protein synthesis.

Comparison with Similar Compounds

4-Oxazolidinone, 3-heptyl-2-thioxo- can be compared with other similar compounds such as:

    3-Ethyl-2-thioxo-4-oxazolidinone: This compound has a shorter alkyl chain and exhibits similar antimicrobial properties.

    Linezolid: A well-known oxazolidinone antibiotic with a different substitution pattern on the ring, used clinically to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern compared to linezolid.

The uniqueness of 4-Oxazolidinone, 3-heptyl-2-thioxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63512-53-8

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-11-9(12)8-13-10(11)14/h2-8H2,1H3

InChI Key

NSFWJZWXHLAUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)COC1=S

Origin of Product

United States

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